molecular formula C13H8F3N3O3 B187844 Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 5848-40-8

Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B187844
CAS RN: 5848-40-8
M. Wt: 311.22 g/mol
InChI Key: XSTUNGJHZPJANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been shown to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as hepatitis C virus.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its high purity level, which allows for accurate and reproducible results. However, one limitation is that it may be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential use as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported in the literature. The method involves the reaction of 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white solid with a high purity level.

Scientific Research Applications

Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.

properties

CAS RN

5848-40-8

Product Name

Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C13H8F3N3O3

Molecular Weight

311.22 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H8F3N3O3/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-6H,1H3

InChI Key

XSTUNGJHZPJANP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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